HC Orange no. 2

Description

HC Orange No. 2 is a semi-permanent hair dye belonging to the class of HC (Hair Color) dyes, which are nitroaromatic or anthraquinone derivatives widely used in cosmetic formulations. These dyes share common applications in hair coloring, textile industries, and environmental persistence profiles. This compound likely operates through mechanisms typical of nitro dyes, where small molecular sizes enable penetration into hair shafts, coupled with pH-dependent color variations .

Structure

2D Structure

3D Structure

Properties

CAS No. |

85765-48-6 |

|---|---|

Molecular Formula |

C10H15N3O4 |

Molecular Weight |

241.24 g/mol |

IUPAC Name |

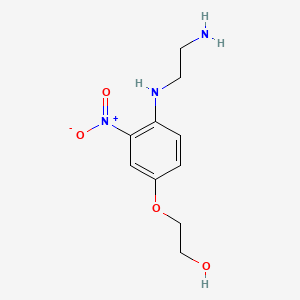

2-[4-(2-aminoethylamino)-3-nitrophenoxy]ethanol |

InChI |

InChI=1S/C10H15N3O4/c11-3-4-12-9-2-1-8(17-6-5-14)7-10(9)13(15)16/h1-2,7,12,14H,3-6,11H2 |

InChI Key |

WXGKXLXGYOYZMX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1OCCO)[N+](=O)[O-])NCCN |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Key Characteristics

General Synthetic Approach

HC Orange no. 2 is synthesized through a multi-step organic synthesis involving:

- Nitration of a suitable phenol derivative to introduce the nitro group at the 2-position of the aromatic ring.

- Etherification to attach the 2-hydroxyethyl group at the 4-position of the phenol ring, forming the phenoxyethanol moiety.

- Amination by reaction with 2-aminoethylamine (ethylenediamine derivative) to introduce the 1-(2-aminoethyl)amino substituent on the aromatic ring.

This sequence ensures the formation of the 2-nitro-4-(2-hydroxyethyl)oxyphenyl intermediate, which is then coupled with the aminoethylamine to yield this compound.

Detailed Reaction Steps

Purity and Impurity Profile

- Purity is critical for cosmetic applications; typical purity exceeds 97.5% by potentiometry and 98% by HPLC.

- Impurities include minor amounts of 4-amino-3-nitrophenol, 4-chloro-3-nitrophenol, and related chlorinated or amino-substituted phenoxyethanol derivatives, all below 0.2% by weight.

- The compound is sensitive to nitrosation due to its secondary amine group; thus, nitrosamine content must be controlled below 50 ppb to ensure safety.

Analytical and Stability Considerations in Preparation

- The synthesis process is monitored by HPLC and spectrophotometry to ensure the correct chemical identity and purity.

- Stability tests show this compound remains stable in solvents like DMSO and DMF and in dosage forms at various concentrations over several days under inert atmosphere and protected from light.

- The melting point of the purified compound is 114-115 °C, which is used as a quality control parameter.

Research Findings on Preparation Optimization

- Research indicates that controlling reaction temperature and pH during nitration and etherification steps is crucial to minimize side reactions and impurities.

- Use of high-purity starting materials and controlled addition rates of reagents improves yield and reduces by-products.

- Post-synthesis purification by recrystallization and chromatographic methods ensures removal of chlorinated and amino-substituted impurities.

3 Summary Table of Preparation Parameters

| Parameter | Details/Values | Comments |

|---|---|---|

| Starting Material | Phenol derivative | Purity >99% preferred |

| Nitrating Agent | Nitric acid / sulfuric acid mixture | Controlled temperature to avoid over-nitration |

| Etherification Reagent | 2-chloroethanol or ethylene oxide | Basic conditions (e.g., NaOH) |

| Amination Reagent | 2-aminoethylamine | Stoichiometric control to avoid excess amine |

| Purification Method | Recrystallization, HPLC | Achieves >98% purity |

| Typical Yield | Not explicitly reported | Optimized for industrial scale |

| Purity by HPLC | >98% | Critical for cosmetic use |

| Impurity Limits | <0.2% for major impurities | Includes chlorinated and amino derivatives |

| Stability Conditions | Room temperature, inert atmosphere | Stable for days in solvents and formulations |

Chemical Reactions Analysis

Types of Reactions: : HC Orange no. 2 can undergo various chemical reactions, including:

Oxidation: Under specific conditions, the amino groups in HC Orange no.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.

Substitution: Nucleophilic reagents like alkyl halides are used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Conversion to amino derivatives.

Substitution: Formation of various ether derivatives.

Scientific Research Applications

Toxicological Studies

Acute Toxicity

Research has demonstrated that HC Orange No. 2 exhibits low acute toxicity. In a study involving Sprague-Dawley rats, the compound was administered at a dose of 5000 mg/kg body weight via oral gavage. The results indicated no significant macroscopic abnormalities or mortality after a 14-day observation period, leading to the conclusion that the LD50 is greater than 5000 mg/kg .

Skin Irritation and Sensitization

The skin irritation potential of this compound was evaluated using New Zealand White rabbits. The study found no signs of edema or severe erythema, although the orange coloration from the dye obscured some evaluations . In a separate study on contact hypersensitivity using mice, this compound was identified as a strong skin sensitizer with an EC3 value of 1.10%, indicating its potential to induce allergic reactions upon dermal exposure .

Dermatological Applications

Cosmetic Use

this compound is utilized in cosmetic formulations, particularly hair dyes. Its application raises concerns regarding long-term exposure and potential health risks, including links to breast cancer as suggested by some meta-analyses . Regulatory bodies continuously assess the safety of such compounds in cosmetics to ensure consumer safety.

Percutaneous Absorption Studies

Studies on percutaneous absorption have shown that this compound has minimal systemic absorption through human skin. In one study, only 0.42% of the applied dose was absorbed after 24 hours, indicating that while it can penetrate the skin barrier, it does not significantly enter systemic circulation .

Industrial Applications

Textile Industry

In the textile industry, this compound is used as a dye for various fabrics due to its vibrant color and stability under different conditions. Its application requires careful handling due to potential skin sensitization issues.

Food Industry Concerns

Although this compound is primarily used in non-food applications, concerns have been raised about its potential presence in food products due to cross-contamination during manufacturing processes. Regulatory agencies monitor such occurrences to mitigate risks.

Data Summary

The following table summarizes key findings from studies on this compound:

Mechanism of Action

Comparison with Similar Compounds

HC Orange No. 1

Structural and Functional Similarities :

- Both are nitroaromatic compounds used in hair dyes. HC Orange No. 1 (2-nitro-4’-hydroxydiphenylamine) shares a nitro group (-NO₂) critical for color formation. Key Differences:

- Environmental Impact: HC Orange No. 1 exhibits significant bioaccumulation in aquatic organisms. In Carassius auratus (crucian carp), it reaches maximum liver concentration within 10 days, inducing oxidative stress markers like GST (glutathione S-transferase) and GSH (glutathione) .

- Toxicity Profile: HC Orange No. 1 alters antioxidant enzyme activity (e.g., SOD and CAT inhibition at higher exposures), suggesting higher ecotoxicity compared to HC Orange No. 2, whose specific aquatic toxicity data are unavailable .

Table 1: Environmental Impact Comparison

| Compound | Bioaccumulation Potential | Key Oxidative Stress Markers Affected |

|---|---|---|

| HC Orange No. 1 | High (max in 10 days) | GST↑, GSH↑, SOD↓, CAT↓ |

| This compound | Not reported | Insufficient data |

HC Yellow No. 2

Functional Similarities :

- Both are direct hair dyes with semi-permanent applications. HC Yellow No. 2 is used at concentrations up to 3% in non-oxidative formulations . Key Differences:

- No mutagenicity or developmental toxicity was observed . In contrast, this compound’s safety data are unspecified.

- Regulatory Limits: In the EU, HC Yellow No. 2 is restricted to 1% in non-oxidative and 0.75% in oxidative formulations, reflecting stricter controls than typical for HC Orange dyes .

HC Violet No. 2

Structural Similarities :

- Anthraquinone-based structure (C₂₃H₁₆N₂O₂), similar to this compound’s likely nitro-aromatic/anthraquinone hybrid. Key Differences:

- Applications: HC Violet No. 2 is water-soluble and pH-sensitive, used in textiles, food, and pharmaceuticals. It exhibits superior light/heat stability and non-toxicity . This compound, by contrast, is primarily a hair dye without reported industrial versatility.

HC Orange No. 6

Regulatory Insights :

- The SCCS (Scientific Committee on Consumer Safety) evaluated HC Orange No. 6 for health risks, emphasizing rigorous safety assessments for nitro dyes.

Biological Activity

HC Orange No. 2 (also known as CI 15510) is a synthetic dye primarily used in cosmetics and food products. Its biological activity has been the subject of various studies, focusing on its safety, toxicological effects, and potential health implications. This article reviews the existing literature on this compound, summarizing key findings and presenting relevant data.

Chemical Composition and Properties

This compound is a synthetic azo dye, characterized by its vibrant orange color. The chemical structure consists of an azo group (-N=N-) linking two aromatic rings, which is typical for many synthetic dyes. This structure is crucial for its stability and color properties.

Maternal and Embryotoxicity

Two significant studies have assessed the maternal and embryotoxic effects of this compound:

- Study Overview : The first study involved administering a 1% suspension of this compound in Freund’s complete adjuvant to pregnant rats. The results indicated maternal toxicity at all administered dose levels, with no significant weight changes observed during the study period .

- Skin Irritation : Another study evaluated skin reactions in animals following topical application of this compound. The findings revealed erythematous reactions and orange staining of the skin, complicating accurate assessment of erythema .

Dermal Absorption

The percutaneous absorption of this compound was evaluated in a study involving human skin preparations. Key findings include:

- Absorption Rates : After 30 minutes of exposure, most of the compound was recovered in skin washes (98.5% of the applied dose), with minimal retention in the stratum corneum (1.38%) after 24 hours .

- Mean Maximal Flux : The mean maximal flux for absorption through human skin was calculated at , indicating limited systemic absorption potential .

Antioxidant Activity

While this compound is primarily studied for its safety profile, some research highlights its antioxidant potential:

- Antioxidant Properties : A study on related compounds suggests that certain synthetic dyes can exhibit antioxidant activities, which may contribute to their protective effects against oxidative stress in biological systems .

Clinical Observations

Clinical studies have reported various reactions associated with this compound exposure:

- Contact Dermatitis : Reports from dermatology clinics indicate that this compound can trigger allergic contact dermatitis in sensitive individuals, emphasizing the need for caution in cosmetic formulations .

- Food Safety Assessments : Regulatory evaluations have consistently highlighted the importance of monitoring synthetic dyes like this compound to prevent adverse health effects from dietary exposure .

Summary Table of Biological Activity

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing HC Orange No. 2 with high purity?

- Methodology : Follow stepwise synthesis procedures with strict stoichiometric controls. Use reflux conditions and inert atmospheres to minimize side reactions. Document reaction times, temperatures, and catalyst concentrations. Validate purity via HPLC or GC-MS, and cross-reference with established spectral databases (e.g., NMR, IR) .

- Data Requirements : Include yield percentages, melting/boiling points, and spectroscopic fingerprints in supplementary materials to ensure reproducibility .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodology : Employ a combination of spectroscopic techniques (e.g., UV-Vis for electronic transitions, X-ray crystallography for structural elucidation). Pair with computational methods like DFT to validate molecular orbitals. Ensure raw spectral data is archived in open-access repositories for peer validation .

Q. What stability studies are critical for this compound under varying environmental conditions?

- Methodology : Design accelerated stability tests (e.g., exposure to light, humidity, and temperature extremes). Use kinetic modeling to predict degradation pathways. Include control groups and replicate experiments to account for variability. Report degradation products via LC-MS .

Q. How should preliminary toxicity screening of this compound be conducted in vitro?

- Methodology : Use cell viability assays (e.g., MTT, ATP luminescence) with human cell lines relevant to potential exposure routes (e.g., hepatic, dermal). Establish dose-response curves and calculate IC₅₀ values. Cross-validate results with positive/negative controls and cite prior toxicological frameworks .

Advanced Research Questions

Q. What mechanistic approaches are suitable for studying this compound’s interaction with biological macromolecules?

- Methodology : Apply surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Combine with molecular docking simulations to identify binding sites. Ensure hypotheses align with FINER criteria (Feasible, Novel, Ethical) .

Q. How can conflicting data on this compound’s photodegradation pathways be resolved?

- Methodology : Perform meta-analyses of existing studies to identify methodological inconsistencies (e.g., light source wavelengths, solvent systems). Replicate experiments under standardized conditions and use multivariate statistics (e.g., PCA) to isolate critical variables .

Q. What computational strategies optimize the prediction of this compound’s environmental fate?

- Methodology : Develop QSAR models using descriptors like logP, molecular weight, and topological polar surface area. Validate against experimental data from soil/water partitioning studies. Use sensitivity analysis to address model uncertainties .

Q. How do synergistic effects between this compound and co-pollutants influence ecotoxicological outcomes?

- Methodology : Design factorial experiments to test additive, antagonistic, or synergistic interactions. Use species sensitivity distributions (SSDs) and probabilistic risk assessment tools. Cross-reference with ecotoxicology databases (e.g., ECOTOX) .

Methodological Guidelines

- Literature Review : Use Boolean operators (AND/OR/NOT) and subject headings (e.g., "azo dyes," "environmental persistence") in databases like SciFinder and PubMed to identify gaps. Prioritize primary sources over reviews .

- Data Validation : Implement blinded data analysis and inter-laboratory comparisons to reduce bias. Archive raw datasets and code using platforms like Zenodo or GitHub .

- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines and obtain institutional ethics approvals. Justify sample sizes via power analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.